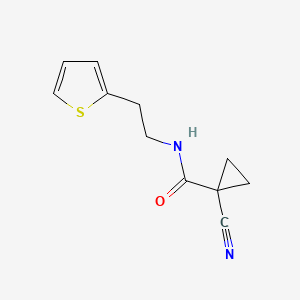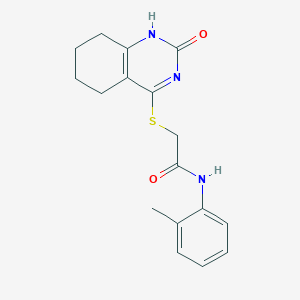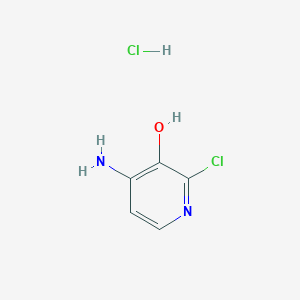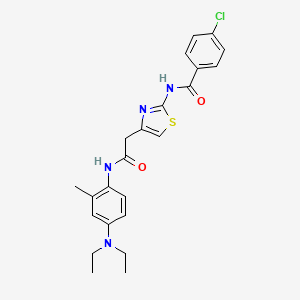
1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of cyanoacetamide derivatives as key precursors for the construction of various heterocyclic frameworks. For instance, the reaction of a tetrahydrobenzo[b]thiophene derivative with ethyl cyanoacetate leads to a cyanoacetamide that serves as a versatile intermediate for synthesizing a range of heterocyclic compounds, including those with thiophene, thiazole, and pyrazole rings . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide," utilizing cyanoacetamide chemistry for the construction of the cyclopropane and thiophene components.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray single crystallography. For example, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and their solid-state properties were characterized, revealing insights into their molecular conformations and hydrogen bonding interactions . Although the exact structure of "this compound" is not provided, it is likely that similar structural analysis techniques could be employed to determine its conformation and intermolecular interactions.
Chemical Reactions Analysis
The papers describe various chemical reactions involving cyano and thiophene moieties. For instance, the cationic polymerization of N-vinylcarbazole is initiated by a cyano-containing cyclopropane derivative, indicating that cyano groups in such contexts can participate in initiating polymerization reactions . Additionally, the diverse reactivity of cyanoacetamide derivatives in synthesizing heterocyclic compounds suggests that the cyano group in "this compound" may also engage in a variety of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, the presence of a cyano group can enhance the antitumor activity of certain heterocyclic compounds, as demonstrated by the in vitro antiproliferative activity against various human cancer cell lines . Moreover, the introduction of specific substituents can lead to colorimetric sensing capabilities, as seen in the fluoride anion detection by a benzamide derivative containing a cyano group . These findings suggest that "this compound" may exhibit unique physical and chemical properties that could be explored for potential applications in sensing or as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Antitumor Evaluation A study on the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from a similar precursor, 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, highlights the potential of such compounds in cancer research. The research involved synthesizing various heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, which were evaluated for their antiproliferative activity against different human cancer cell lines. The study emphasizes the importance of the synthetic procedures and the diversity of reactive sites in the produced systems for further biological investigations (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).
Antimicrobial and Antioxidant Studies Another research avenue for compounds like 1-Cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is their potential in antimicrobial and antioxidant studies. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and screened for their antimicrobial and antioxidant activities. Some of the synthesized compounds showed excellent antibacterial and antifungal properties, as well as significant antioxidant potential. The study also included docking studies for the compounds, indicating their pharmaceutical properties (K. Raghavendra et al., 2016).
Anti-Rheumatic Potential Research into the anti-rheumatic potential of related compounds has also been conducted. For instance, Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes were synthesized and characterized. These compounds demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats, highlighting their potential as anti-rheumatic agents (Y. Sherif & N. Hosny, 2014).
Wirkmechanismus
Thiophene Derivatives
The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Amide Group
The compound contains an amide group, which is typically formed when a carboxylic acid reacts with an amine . Amides are an important functional group and essential component of many pharmaceuticals, natural products, agrochemicals, and polymers .
Eigenschaften
IUPAC Name |
1-cyano-N-(2-thiophen-2-ylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c12-8-11(4-5-11)10(14)13-6-3-9-2-1-7-15-9/h1-2,7H,3-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIDBVTYODDNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2527662.png)

![N-(4-ethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2527666.png)
![3-Methoxy-N-[2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide](/img/structure/B2527667.png)
![N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2527669.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2527673.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2527674.png)

![2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2527678.png)
![3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2527680.png)


![N-Methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2527685.png)